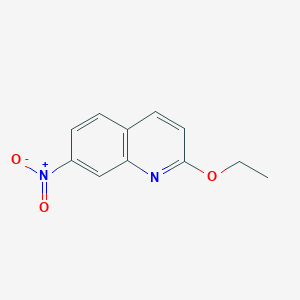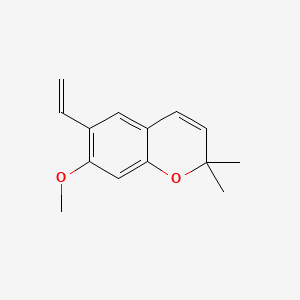
7-Ethoxy-4-hydrazinyl-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxy-4-hydrazinyl-2-methylquinoline is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of an ethoxy group at the 7th position, a hydrazinyl group at the 4th position, and a methyl group at the 2nd position on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-4-hydrazinyl-2-methylquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the quinoline derivative is treated with ethyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 7-Ethoxy-4-hydrazinyl-2-methylquinoline can undergo oxidation reactions, where the hydrazinyl group is oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy and hydrazinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of azides or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
7-Ethoxy-4-hydrazinyl-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 7-Ethoxy-4-hydrazinyl-2-methylquinoline involves its interaction with biological macromolecules such as DNA and proteins. The hydrazinyl group can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can interact with enzymes and inhibit their activity by binding to the active site or allosteric sites.
Comparación Con Compuestos Similares
Similar Compounds
6-Ethoxy-4-hydrazinyl-2-methylquinoline: Similar structure but with the ethoxy group at the 6th position.
4-Hydrazinyl-2-methylquinoline: Lacks the ethoxy group.
7-Ethoxy-2-methylquinoline: Lacks the hydrazinyl group.
Uniqueness
7-Ethoxy-4-hydrazinyl-2-methylquinoline is unique due to the presence of both the ethoxy and hydrazinyl groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
(7-ethoxy-2-methylquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C12H15N3O/c1-3-16-9-4-5-10-11(7-9)14-8(2)6-12(10)15-13/h4-7H,3,13H2,1-2H3,(H,14,15) |
Clave InChI |
SSDWYJMOYMHDIS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=NC(=CC(=C2C=C1)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


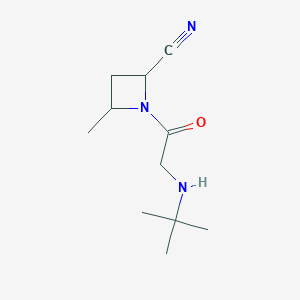
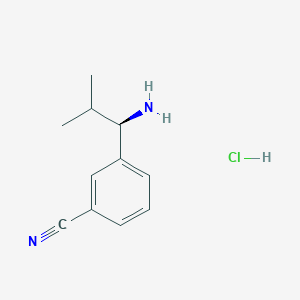
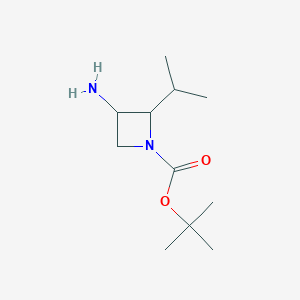
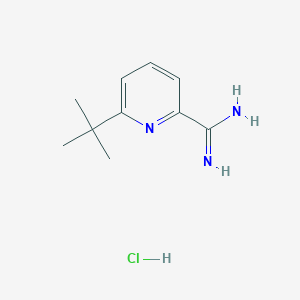
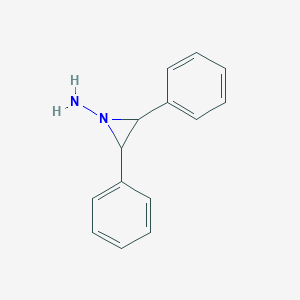
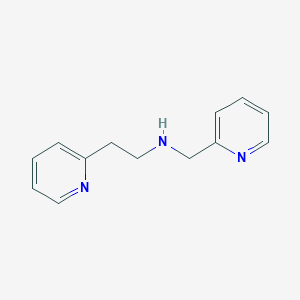


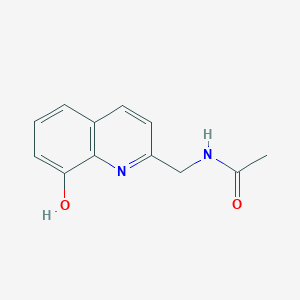
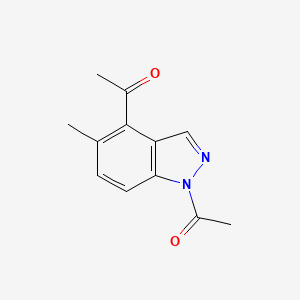
![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)

